molecular formula C16H17ClN2O3S B252356 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide

Cat. No. B252356
M. Wt: 352.8 g/mol
InChI Key: IIHUQIAZELNSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)thiophene-2-carboxamide, commonly known as CP-544326, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CP-544326 belongs to the class of compounds known as thiophenes, which are known to possess diverse biological activities.

Mechanism of Action

The exact mechanism of action of CP-544326 is not fully understood. However, it is believed that CP-544326 exerts its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, CP-544326 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CP-544326 has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CP-544326 has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways. Additionally, CP-544326 has been shown to possess neuroprotective effects by modulating the activity of certain receptors in the brain. However, the exact biochemical and physiological effects of CP-544326 are still being studied.

Advantages and Limitations for Lab Experiments

CP-544326 has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. Additionally, CP-544326 exhibits potent biological activities, which makes it an attractive target for drug development. However, there are also some limitations associated with the use of CP-544326 in lab experiments. For example, CP-544326 has poor solubility in water, which can make it difficult to use in certain assays. Additionally, CP-544326 has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research involving CP-544326. One area of interest is the development of CP-544326 as a potential therapeutic agent for the treatment of inflammation and cancer. Additionally, further studies are needed to fully understand the mechanism of action of CP-544326 and its potential side effects. Finally, the development of new synthetic analogs of CP-544326 may lead to the discovery of compounds with improved biological activities and pharmacokinetic properties.

Synthesis Methods

CP-544326 can be synthesized using a multi-step process involving the reaction of 2-acetylthiophene with 4-chlorophenol, followed by the reaction of the resulting product with N-(3-aminopropyl)acetamide. The final product is obtained by acetylation of the amine group using acetic anhydride. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

CP-544326 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that CP-544326 exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways. Additionally, CP-544326 has been shown to possess neuroprotective effects by modulating the activity of certain receptors in the brain.

properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17ClN2O3S/c17-12-4-6-13(7-5-12)22-11-15(20)18-8-2-9-19-16(21)14-3-1-10-23-14/h1,3-7,10H,2,8-9,11H2,(H,18,20)(H,19,21)

InChI Key

IIHUQIAZELNSRZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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